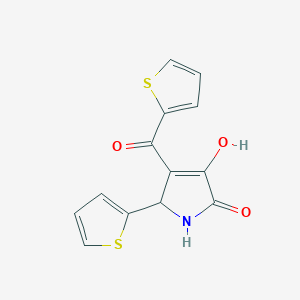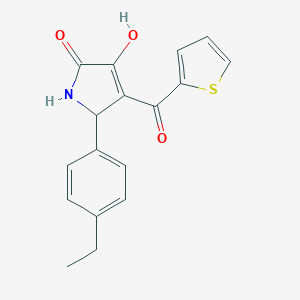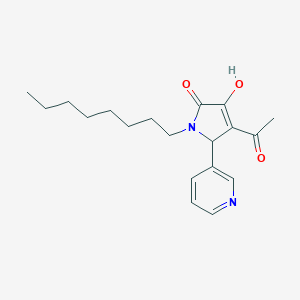![molecular formula C24H25N5O3 B282400 Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B282400.png)
Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound that has gained significant attention from researchers due to its potential applications in medicinal chemistry. This compound belongs to the class of tetraazolopyrimidine derivatives, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate is not fully understood. However, studies have shown that the compound interacts with certain biological targets, including enzymes and receptors. It has been suggested that the compound may inhibit the activity of certain enzymes involved in the inflammatory response, leading to its anti-inflammatory activity. The compound has also been shown to interact with certain receptors in the brain, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. The compound has also been shown to inhibit the growth of certain cancer cell lines. In vivo studies have shown that the compound can reduce inflammation in animal models of arthritis and colitis. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has several advantages for lab experiments. The compound is relatively easy to synthesize, and it can be obtained in high yields with good purity. The compound has also been shown to have good stability, which makes it suitable for long-term storage. However, there are also some limitations to using this compound in lab experiments. The compound has low solubility in water, which may limit its use in certain assays. The compound is also relatively expensive, which may limit its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate. One direction is to further investigate the mechanism of action of the compound. This could involve identifying the specific enzymes and receptors that the compound interacts with, as well as studying the downstream effects of these interactions. Another direction is to explore the potential use of the compound in combination with other drugs. This could involve testing the compound in combination with other anti-inflammatory or anti-cancer drugs to see if there is a synergistic effect. Finally, future research could focus on optimizing the synthesis method for the compound to make it more cost-effective and scalable for large-scale production.
Métodos De Síntesis
The synthesis of Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate involves a multistep process. The starting material for the synthesis is 4-tert-butylphenylhydrazine, which is reacted with 4-methylbenzoyl chloride to form the intermediate product. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to obtain the final product, Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
Methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-5-carboxylate has potential applications in medicinal chemistry due to its ability to interact with certain biological targets. The compound has been shown to have anti-inflammatory, antitumor, and antiviral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. The compound has been tested in vitro and in vivo, and the results have been promising.
Propiedades
Fórmula molecular |
C24H25N5O3 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
methyl 7-(4-tert-butylphenyl)-6-(4-methylbenzoyl)-1,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H25N5O3/c1-14-6-8-16(9-7-14)21(30)18-19(22(31)32-5)25-23-26-27-28-29(23)20(18)15-10-12-17(13-11-15)24(2,3)4/h6-13,20H,1-5H3,(H,25,26,28) |
Clave InChI |
BRSLKOVYKLSCFH-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=C3N=NNN3C2C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)C(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-[4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282326.png)







![5-(4-bromophenyl)-4-(4-fluorophenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B282340.png)



